(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
The compound “(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide” is a chromene derivative characterized by a fused benzopyran core substituted with methoxy groups at position 8 and a 2-methoxyphenylimino moiety at position 2. Its molecular formula is C₉₈H₂₀N₂O₅ (exact molecular weight: 366.35 g/mol, inferred from analogs in ), with a Z-configuration at the imino double bond, which is critical for its stereoelectronic properties . The acetyl group at the carboxamide position enhances solubility and may influence metabolic stability. Synthetically, such compounds are typically prepared via condensation reactions of substituted salicylaldehydes with cyanoacetamide derivatives, followed by functionalization of the imino group (e.g., acetylation) .
Its structural features, including electron-donating methoxy groups and planar chromene-imino system, suggest utility in π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVXBBNOFKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene class of compounds, characterized by its unique structural features, including methoxy substitutions that may enhance its biological activity. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C21H20N2O5 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
| SMILES Notation | CC(=O)N=C(C1=CC=CC=C1OC)C(=C2C=CC=CC=C2OC)C(=O)N(C)C |
The structure includes a chromene core with various functional groups that may influence its interaction with biological targets.
Anticancer Properties
Recent studies have suggested that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of key oncogenic signaling pathways (e.g., PI3K/Akt, MAPK).
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar chromene structures have demonstrated efficacy against a range of bacterial strains, including those resistant to conventional antibiotics.
- Research Findings :
- Studies have indicated that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The presence of methoxy groups may enhance membrane permeability, facilitating better interaction with bacterial cells.
Enzyme Inhibition
There is growing interest in the ability of chromene derivatives to act as enzyme inhibitors. For example, they may inhibit enzymes involved in inflammatory processes or cancer progression.
- Examples of Targeted Enzymes :
- Cyclooxygenases (COX).
- Lipoxygenases (LOX).
- Various kinases associated with cancer proliferation.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a related chromene derivative on human breast cancer cell lines (MCF-7). The results showed:
- IC50 Values : The compound exhibited an IC50 value of approximately 20 µM, indicating potent cytotoxicity.
- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 15 µg/mL, while for E. coli it was 30 µg/mL.
- : These findings suggest that modifications to the methoxy groups significantly enhance antimicrobial efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
